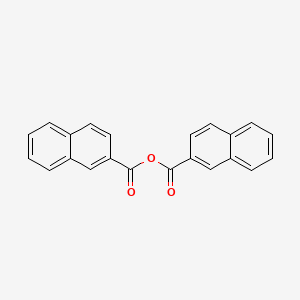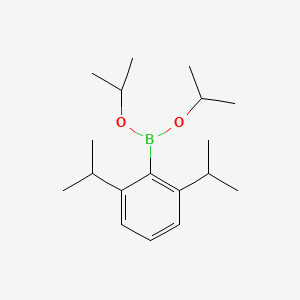
Diisopropyl (2,6-diisopropylphenyl)boronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropyl (2,6-diisopropylphenyl)boronate is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diisopropyl (2,6-diisopropylphenyl)boronate can be synthesized through the reaction of 2,6-diisopropylphenylboronic acid with diisopropyl borate under an inert atmosphere. The reaction typically requires a catalyst such as palladium and is carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
Diisopropyl (2,6-diisopropylphenyl)boronate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products
The major products formed from these reactions include various biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
Chemistry
Diisopropyl (2,6-diisopropylphenyl)boronate is extensively used in organic synthesis for the formation of carbon-carbon bonds. It is a key reagent in the synthesis of complex molecules and natural products .
Biology and Medicine
In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its role in forming biaryl structures is crucial for developing new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the production of polymers, agrochemicals, and electronic materials. Its stability and reactivity make it a valuable component in various manufacturing processes .
Wirkmechanismus
The mechanism of action of diisopropyl (2,6-diisopropylphenyl)boronate in Suzuki-Miyaura coupling involves the transmetalation of the boronate to a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets include the palladium catalyst and the organic halide or triflate substrate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic Acid
- 2,6-Diisopropylphenylboronic Acid
- Diisopropylborane
Uniqueness
Diisopropyl (2,6-diisopropylphenyl)boronate is unique due to its enhanced stability and reactivity compared to other boron reagents. The presence of the bulky 2,6-diisopropylphenyl group provides steric protection, reducing side reactions and increasing the efficiency of the coupling process .
Eigenschaften
Molekularformel |
C18H31BO2 |
|---|---|
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
[2,6-di(propan-2-yl)phenyl]-di(propan-2-yloxy)borane |
InChI |
InChI=1S/C18H31BO2/c1-12(2)16-10-9-11-17(13(3)4)18(16)19(20-14(5)6)21-15(7)8/h9-15H,1-8H3 |
InChI-Schlüssel |
XUQAOLYUIIJVFG-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC=C1C(C)C)C(C)C)(OC(C)C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-chloro-5-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12503351.png)


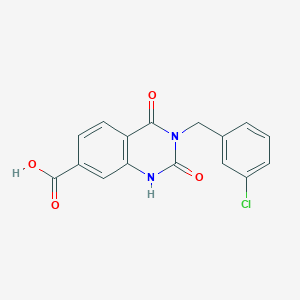

![2-[(E)-3-benzyloxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12503362.png)
![N-{[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12503365.png)
![Methyl 3-{[(3-butoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12503385.png)
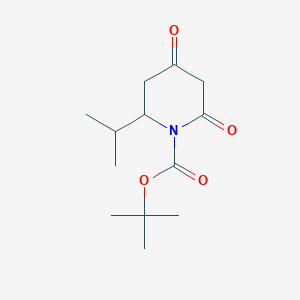
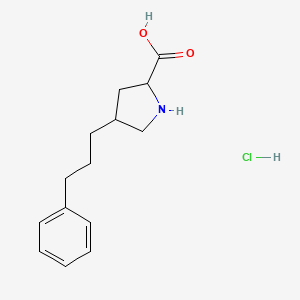
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12503417.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12503421.png)
![Ethyl 3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate](/img/structure/B12503427.png)
